molecular formula C28H27NO5 B2723986 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866813-20-9

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2723986
CAS No.: 866813-20-9
M. Wt: 457.526
InChI Key: IQVAOFHJDDZHND-UHFFFAOYSA-N
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Description

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family.

Preparation Methods

The synthesis of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves several steps. One common method includes the condensation of 4-ethoxybenzoyl chloride with 6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation .

Comparison with Similar Compounds

Compared to other quinoline derivatives, 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exhibits unique properties due to the presence of the ethoxybenzoyl and dimethoxy groups. These functional groups enhance its solubility and bioavailability, making it a more effective compound in certain applications. Similar compounds include:

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-5-34-21-12-10-20(11-13-21)27(30)23-17-29(16-19-8-6-18(2)7-9-19)24-15-26(33-4)25(32-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVAOFHJDDZHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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